4-[(4-Fluorobenzyl)amino]benzoic acid

Physicochemical property Lipophilicity Medicinal chemistry

4-[(4-Fluorobenzyl)amino]benzoic acid is a synthetic fluorinated benzylamino-benzoic acid derivative with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol. It is characterized by a para-fluorobenzyl group attached via an amine linker to a para-aminobenzoic acid core, offering a distinct substitution pattern among fluorobenzyl aminobenzoic acid analogs.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 64260-96-4
Cat. No. B185342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorobenzyl)amino]benzoic acid
CAS64260-96-4
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H12FNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
InChIKeyGABPQBSNSDBMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Fluorobenzyl)amino]benzoic acid (CAS 64260-96-4) Properties, Specifications, and Research Use


4-[(4-Fluorobenzyl)amino]benzoic acid is a synthetic fluorinated benzylamino-benzoic acid derivative with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol [1]. It is characterized by a para-fluorobenzyl group attached via an amine linker to a para-aminobenzoic acid core, offering a distinct substitution pattern among fluorobenzyl aminobenzoic acid analogs . The compound is typically supplied as a solid with a purity specification of ≥95% and is used as a research building block or screening compound [1].

Why Substituting 4-[(4-Fluorobenzyl)amino]benzoic Acid with Positional Isomers or Unsubstituted Analogs Compromises Lipophilicity and Hydrogen Bonding


Positional isomerism and linker modifications in fluorobenzyl aminobenzoic acids profoundly alter physicochemical properties such as lipophilicity (LogP) and hydrogen-bonding capacity, which are critical determinants of membrane permeability, solubility, and target binding [1]. For instance, relocating the benzylamino substituent from the para- to the meta-position changes LogP by ~0.5 units and LogSW by ~0.3 units . Similarly, replacing the amine linker with a direct methylene bridge eliminates one hydrogen-bond donor and significantly increases lipophilicity . These differences invalidate the assumption that structurally related analogs can be interchangeably employed in research without altering experimental outcomes.

Quantitative Differentiation of 4-[(4-Fluorobenzyl)amino]benzoic Acid vs. Analogs: LogP, LogSW, and Hydrogen Bonding


Lipophilicity (LogP) Comparison: 4-[(4-Fluorobenzyl)amino]benzoic Acid vs. 3-[(4-Fluorobenzyl)amino]benzoic Acid

4-[(4-Fluorobenzyl)amino]benzoic acid exhibits a LogP value of 3.00, which is 0.32 units lower than its meta-substituted positional isomer, 3-[(4-fluorobenzyl)amino]benzoic acid (LogP = 3.32) [1]. This difference reflects altered polarity and hydrogen-bonding arrangement between the para- and meta-aminobenzoic acid scaffolds.

Physicochemical property Lipophilicity Medicinal chemistry

Water Solubility (LogSW) Comparison: 4-[(4-Fluorobenzyl)amino]benzoic Acid vs. 3-[(4-Fluorobenzyl)amino]benzoic Acid

The computed aqueous solubility (LogSW) of 4-[(4-Fluorobenzyl)amino]benzoic acid is -3.83, which is identical to that of its meta-substituted analog 3-[(4-fluorobenzyl)amino]benzoic acid (LogSW = -3.83) . Despite differences in LogP, the two isomers share equivalent predicted solubility, suggesting that the para-amino arrangement does not substantially alter overall hydrophilicity but rather modifies the balance of polar and nonpolar interactions.

Aqueous solubility Physicochemical property Drug discovery

Hydrogen-Bonding and Lipophilicity Contrast: 4-[(4-Fluorobenzyl)amino]benzoic Acid vs. 4-(4-Fluorobenzyl)benzoic Acid

Replacing the amino linker of 4-[(4-fluorobenzyl)amino]benzoic acid with a direct methylene bridge to yield 4-(4-fluorobenzyl)benzoic acid eliminates one hydrogen-bond donor (HBD count decreases from 2 to 1) and substantially increases lipophilicity (LogP rises from ~3.0 to ~4.1) [1]. The loss of the amine nitrogen abolishes a key polar interaction site, while the direct C-C linkage enhances overall hydrophobicity.

Linker modification Hydrogen bond donor SAR

Lipophilicity and Molecular Weight Difference vs. Methyl-Substituted Analog

Compared to 3-[(4-fluorobenzyl)amino]-4-methylbenzoic acid, the target compound lacks a methyl group on the benzoic acid ring, resulting in a lower molecular weight (245.25 vs. 259.30 g/mol) and a lower LogP (3.00 vs. 3.82) [1]. The methyl group introduces additional steric bulk and increases lipophilicity by 0.82 LogP units.

Physicochemical property Lipophilicity Molecular weight

Rotatable Bond Count and tPSA Comparison vs. 4-Aminobenzoic Acid (PABA)

4-[(4-Fluorobenzyl)amino]benzoic acid possesses 4 rotatable bonds and a topological polar surface area (tPSA) of 49.3 Ų, whereas the simpler core scaffold 4-aminobenzoic acid (PABA) has only 1 rotatable bond and a tPSA of 63.3 Ų [1][2]. The addition of the 4-fluorobenzyl group increases conformational flexibility while modestly reducing overall polarity.

Rotatable bonds tPSA Physicochemical property

Validated Research Applications for 4-[(4-Fluorobenzyl)amino]benzoic Acid Based on Physicochemical Evidence


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its moderate lipophilicity (LogP = 3.00) and dual hydrogen-bond donor/acceptor capacity (HBD = 2; HBA = 4), 4-[(4-fluorobenzyl)amino]benzoic acid serves as a balanced starting point for optimizing drug-like properties. Its 0.32 LogP difference from the meta-isomer and 1.1 LogP difference from the methylene-bridged analog provide measurable leverage in tuning membrane permeability and target engagement. Researchers can employ this compound to explore the effect of para-aminobenzyl substitution on biological activity without introducing additional steric bulk or excessive lipophilicity.

Chemical Biology: Probe Development for Hydrophobic Binding Pockets

With a tPSA of 49.3 Ų and 4 rotatable bonds, this compound combines sufficient polarity for aqueous solubility (LogSW = -3.83) with the conformational flexibility needed to adapt to hydrophobic enzyme active sites . Compared to the rigid PABA scaffold (tPSA = 63.3 Ų, 1 rotatable bond) [1], it is more likely to access deeper, less polar protein cavities. This makes it a valuable tool for designing chemical probes targeting enzymes or receptors with extended hydrophobic grooves.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 245.25 g/mol and 4 rotatable bonds, 4-[(4-fluorobenzyl)amino]benzoic acid falls within the typical fragment-like space (MW < 300 Da). Its lower lipophilicity (LogP = 3.00) compared to methyl-substituted analogs (LogP = 3.82) supports better ligand efficiency and aqueous compatibility in fragment screens. It can be used as a core scaffold for fragment growing or linking strategies.

Physicochemical Property Studies and Computational Modeling

The well-defined differences in LogP, LogSW, and tPSA between this compound and its positional isomer and linker-modified analogs make it an ideal reference compound for benchmarking computational models of lipophilicity, solubility, and permeability. The data provided in Sections 3.1–3.4 enable researchers to validate in silico predictions or to calibrate experimental assays for measuring partition coefficients and solubility in fluorinated aromatic systems.

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